

# Navigating the Landscape of Acquired Resistance to Sevabertinib in HER2-Mutant NSCLC

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## Compound of Interest

Compound Name: *Sevabertinib*

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## A Comparative Guide for Researchers and Drug Development Professionals

The recent accelerated FDA approval of **Sevabertinib** (Hyrnuo) has marked a significant advancement in the treatment of patients with locally advanced or metastatic non-squamous non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) tyrosine kinase domain (TKD) activating mutations.[1] As a potent, reversible tyrosine kinase inhibitor (TKI) of HER2 and, to some extent, EGFR, **Sevabertinib** has demonstrated promising efficacy in clinical trials.[2][3][4][5][6] However, as with other targeted therapies, the emergence of acquired resistance is an anticipated clinical challenge. This guide provides a comprehensive comparison of potential acquired resistance mechanisms to **Sevabertinib**, contrasted with alternative therapies, and is supported by experimental data and detailed protocols to aid in further research.

While clinical data on acquired resistance mechanisms specific to **Sevabertinib** is still emerging from ongoing trials like SOHO-01, preclinical studies with other HER2 TKIs in NSCLC models offer valuable insights into the potential molecular pathways of resistance.[1][7] This guide will leverage this analogous data to provide a framework for understanding and investigating **Sevabertinib** resistance.

## Comparative Efficacy of Sevabertinib and Alternatives

The SOHO-01 clinical trial has been pivotal in establishing the efficacy of **Sevabertinib**. The trial demonstrated significant overall response rates (ORR) in patients with HER2-mutant NSCLC, both in those who were naïve to HER2-targeted therapy and in those who had previously been treated with other HER2-directed agents like antibody-drug conjugates (ADCs).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Therapy	Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DoR)	Median Progression-Free Survival (PFS)
Sevabertinib	Previously treated, HER2-targeted therapy-naïve (SOHO-01, Cohort D)	59.3% - 71%	9.2 months	8.3 - 9.6 months
Previously treated with HER2-directed ADCs (SOHO-01, Cohort E)	38%	7.0 - 8.5 months	5.5 months	
Treatment-naïve (SOHO-01, Cohort F)	59.0% - 71%	11.0 months	Data immature	
Zongertinib	Previously treated, HER2 TKD mutations (Beamion LUNG-1)	71%	14.1 months	12.4 months
Previously treated with HER2-directed ADCs (Beamion LUNG-1)	48%	Not Reported	Not Reported	
Trastuzumab Deruxtecan (T-DXd)	Previously treated, HER2-mutant	52%	>9 months	Not Reported

Note: Data is compiled from multiple sources and different clinical trials, direct comparison should be made with caution.<sup>[2][5][6][8][9]</sup>

## Acquired Resistance Mechanisms: A Comparative Overview

Based on preclinical models of HER2 TKI resistance in NSCLC, several mechanisms can be anticipated for **Sevabertinib**. Here, we compare these potential mechanisms with those observed for other HER2-targeted therapies.

Resistance Mechanism	Sevabertinib (Anticipated, based on other HER2 TKIs)	Zongertinib (Anticipated)	Trastuzumab Deruxtecan (Observed)
On-Target (Secondary HER2 Mutations)	Yes (e.g., C805S in the kinase domain)	Yes	Yes (mutations in the extracellular domain affecting antibody binding)
Bypass Pathway Activation	- Upregulation of HER3 signaling- MET Amplification- PI3K/AKT/mTOR pathway activation	- Upregulation of HER3 signaling- MET Amplification- PI3K/AKT/mTOR pathway activation	- Payload resistance (e.g., loss of topoisomerase I expression)- Upregulation of other RTKs (e.g., EGFR)
Histologic Transformation	Possible	Possible	Less common

## Quantitative Analysis of Acquired Resistance in a Preclinical Model

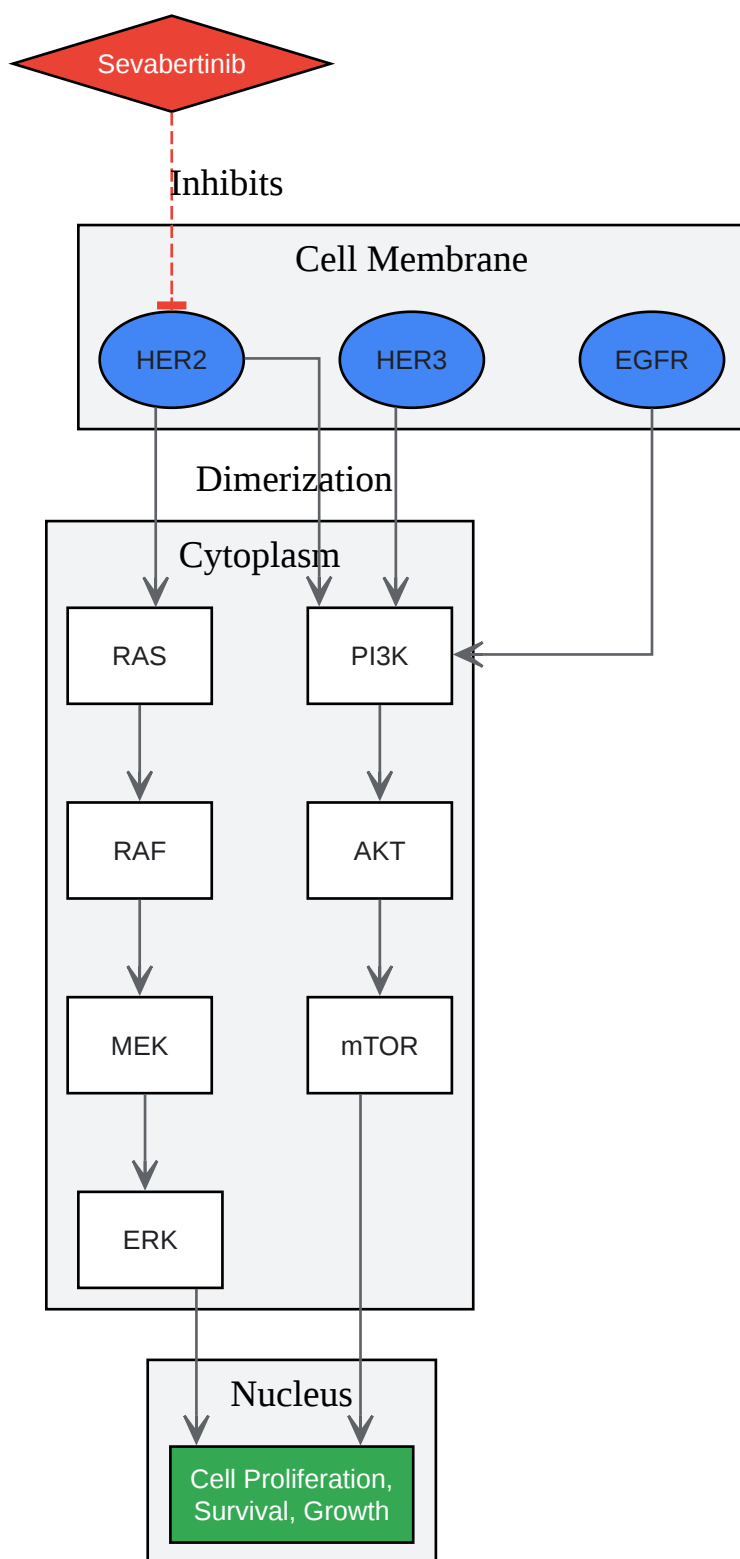
The following table summarizes in vitro data from a study on tarloxotinib, a pan-HER inhibitor, which provides a model for understanding potential resistance to HER2 TKIs like **Sevabertinib**.

Cell Line	HER2 Mutation	Treatment	IC50 (nM)	Resistance Mechanism
Ba/F3	HER2 A775_G776insY VMA	Tarloxotinib-E	2.5	-
Ba/F3-R	HER2 A775_G776insY VMA	Tarloxotinib-E	>1000	Secondary C805S mutation in HER2
H1781	HER2 G776delinsVC	Tarloxotinib-E	5.2	-
H1781-R	HER2 G776delinsVC	Tarloxotinib-E	87.5	Increased HER3 expression

Data adapted from a study on tarloxotinib, a pan-HER inhibitor, in HER2-mutant cell lines.[\[10\]](#)  
[\[11\]](#)

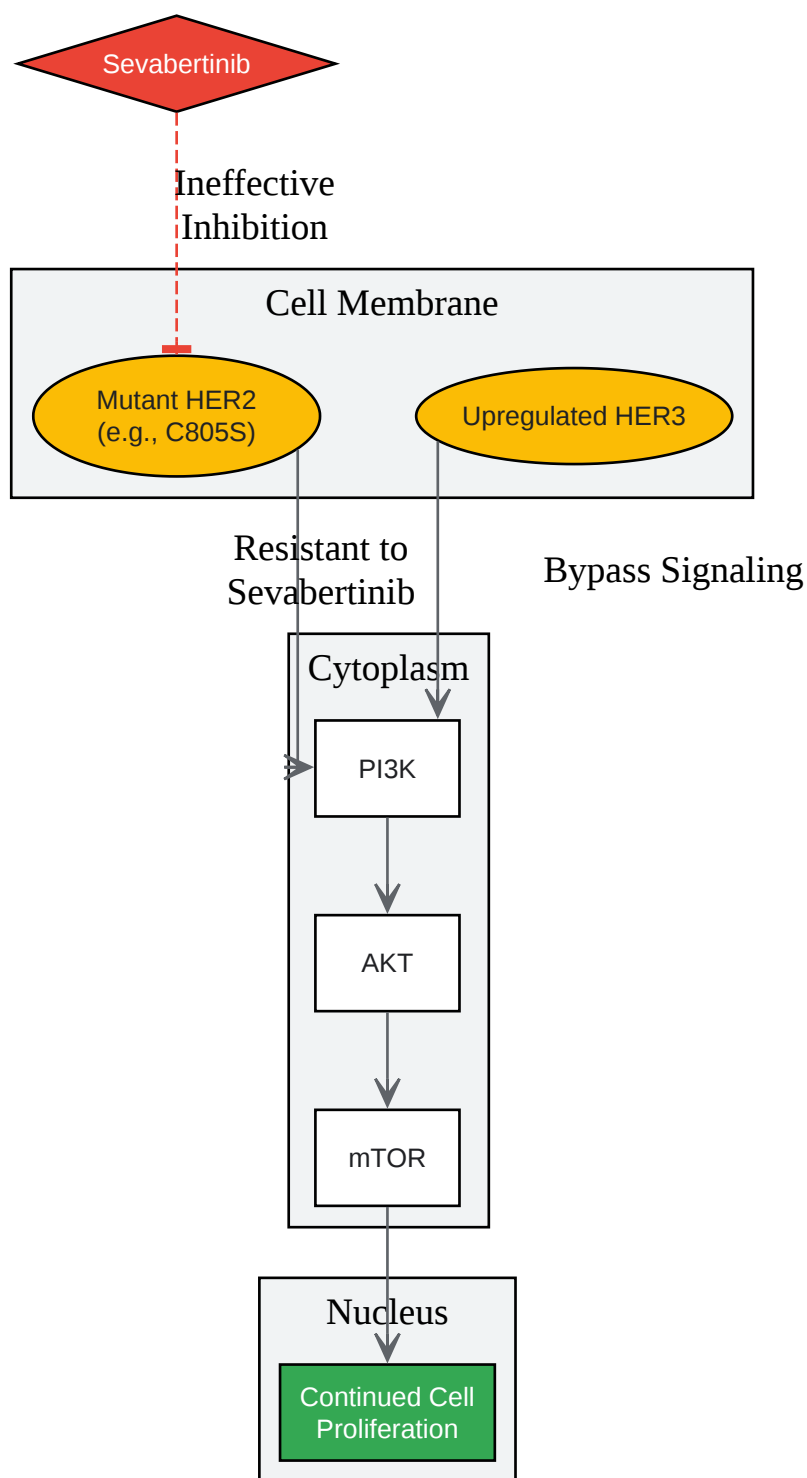
## Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms at play, the following diagrams illustrate the HER2 signaling pathway, a potential resistance mechanism, and a typical experimental workflow for generating and analyzing resistant cell lines.



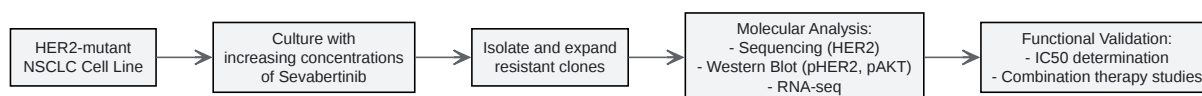
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Caption: Simplified HER2 signaling pathway and the inhibitory action of **Sevabertinib**.



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Caption: Potential acquired resistance mechanisms to **Sevakertinib** in NSCLC.



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